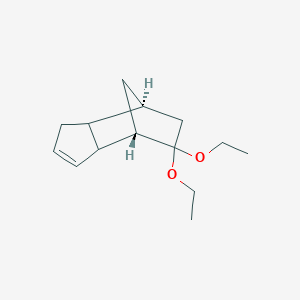
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal is a complex organic compound with a unique structure. It is characterized by its hexahydro-4,7-methanoindene core, which is a bicyclic structure, and the presence of a carboxaldehyde group protected as a diethyl acetal. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal typically involves multiple steps. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The carboxaldehyde group can then be introduced through formylation reactions, and finally, the aldehyde is protected as a diethyl acetal using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as distillation and crystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal can undergo various chemical reactions, including:
Oxidation: The acetal group can be hydrolyzed to the aldehyde, which can then be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetal carbon, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response.
Comparación Con Compuestos Similares
Similar Compounds
Dicyclopentadiene: A related compound with a similar bicyclic structure but without the carboxaldehyde and acetal groups.
Tricyclo[5.2.1.0(2,6)]dec-3-ene: Another bicyclic compound with structural similarities.
4,7-Methanoindene: A compound with a similar core structure but different functional groups.
Uniqueness
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal is unique due to the presence of the carboxaldehyde group protected as a diethyl acetal, which imparts specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
Propiedades
Fórmula molecular |
C14H22O2 |
|---|---|
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
(1S,7S)-9,9-diethoxytricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C14H22O2/c1-3-15-14(16-4-2)9-10-8-13(14)12-7-5-6-11(10)12/h5,7,10-13H,3-4,6,8-9H2,1-2H3/t10-,11?,12?,13-/m0/s1 |
Clave InChI |
XPTYNVVWIOVRPP-WTIISPKJSA-N |
SMILES isomérico |
CCOC1(C[C@@H]2C[C@H]1C3C2CC=C3)OCC |
SMILES canónico |
CCOC1(CC2CC1C3C2CC=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(3-methylphenyl)methyl]carbamate](/img/structure/B13794554.png)
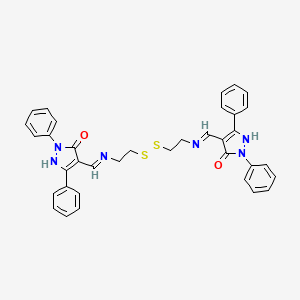



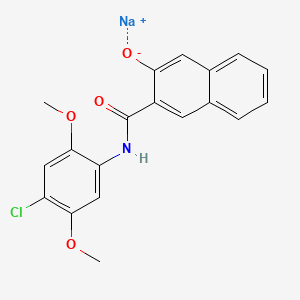

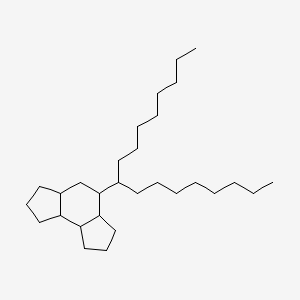
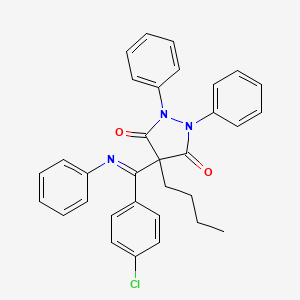
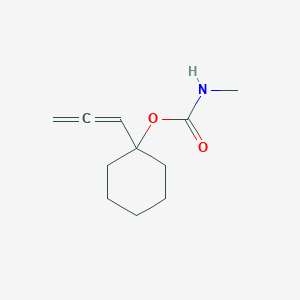
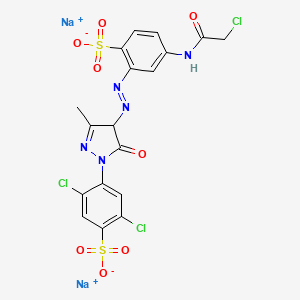
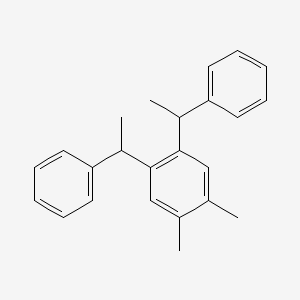
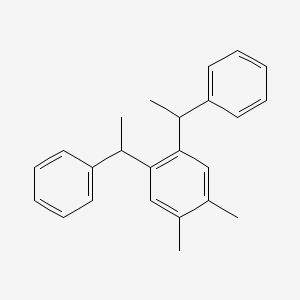
![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate](/img/structure/B13794616.png)
